molecular formula C7H5ClFNO2 B582466 1-(Chloromethyl)-3-fluoro-5-nitrobenzene CAS No. 1214344-25-8

1-(Chloromethyl)-3-fluoro-5-nitrobenzene

Cat. No.: B582466
CAS No.: 1214344-25-8
M. Wt: 189.57
InChI Key: RYCSPDIZWBMOTJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-fluoro-5-nitrobenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a nitro group attached to a benzene ring

Scientific Research Applications

1-(Chloromethyl)-3-fluoro-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be modified to create biologically active molecules for drug discovery and development.

    Medicine: Derivatives of this compound may exhibit pharmacological properties, making them potential candidates for therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would depend on its specific use. For example, in the case of chloromethylation reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles present in other compounds .

Future Directions

The future directions for “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would depend on its potential applications. For example, chloromethylated compounds have been used as intermediates in the synthesis of various chemicals, suggesting potential uses in chemical manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-fluoro-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(chloromethyl)-3-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Reduction: The major product is 1-(aminomethyl)-3-fluoro-5-nitrobenzene.

    Oxidation: Products include 1-(formylmethyl)-3-fluoro-5-nitrobenzene or 1-(carboxymethyl)-3-fluoro-5-nitrobenzene.

Comparison with Similar Compounds

    1-(Chloromethyl)-3-fluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-(Chloromethyl)-4-nitrobenzene: Lacks the fluorine atom, which can influence the compound’s reactivity and properties.

    1-(Bromomethyl)-3-fluoro-5-nitrobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group, affecting its reactivity.

Uniqueness: 1-(Chloromethyl)-3-fluoro-5-nitrobenzene is unique due to the combination of the chloromethyl, fluorine, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(chloromethyl)-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCSPDIZWBMOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718832
Record name 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214344-25-8
Record name 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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